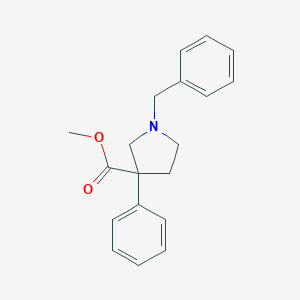
Methyl 1-benzyl-3-phenylpyrrolidine-3-carboxylate
Beschreibung
Methyl 1-benzyl-3-phenylpyrrolidine-3-carboxylate is a compound that is structurally related to various pyrrolidine derivatives which have been studied for their potential applications in medicinal chemistry and as building blocks for the synthesis of biologically active compounds. The compound itself is not directly mentioned in the provided papers, but its structural analogs have been synthesized and evaluated for various properties and activities, such as antimicrobial activity and trypanocidal activity .
Synthesis Analysis
The synthesis of related pyrrolidine derivatives often involves multi-step reactions, including cyclization, chlorination, and conjugate addition. For instance, a practical and efficient synthesis of a chiral pyrrolidine derivative was achieved through a stereospecific and regioselective chlorination of an aziridinium ion intermediate, followed by nitrile anion cyclization . Similarly, asymmetric syntheses of pyrrolidine carboxylic acids have been reported using diastereoselective conjugate addition reactions . These methods could potentially be adapted for the synthesis of Methyl 1-benzyl-3-phenylpyrrolidine-3-carboxylate.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can significantly influence their biological activity. For example, the stereochemistry of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives was characterized by X-ray diffraction, which is crucial for understanding their antimicrobial properties . The conformation of the pyrrolidine ring, as seen in 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide, can also affect the compound's interaction with biological targets .
Chemical Reactions Analysis
Pyrrolidine derivatives can participate in various chemical reactions. For instance, the basic oxidation of diethyl 1-methyl-3-hydroxy-5-phenylpyrrole-2,4-dicarboxylate leads to the formation of oxidation products through the decomposition of a common intermediate . The reactivity of these compounds under different conditions can provide insights into the stability and reactivity of Methyl 1-benzyl-3-phenylpyrrolidine-3-carboxylate.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives, such as acid dissociation constants, are important for their application and can influence their pharmacokinetic and pharmacodynamic profiles . The solubility, stability, and reactivity of these compounds in various solvents and under different conditions are essential parameters that need to be considered during drug development.
Eigenschaften
IUPAC Name |
methyl 1-benzyl-3-phenylpyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-22-18(21)19(17-10-6-3-7-11-17)12-13-20(15-19)14-16-8-4-2-5-9-16/h2-11H,12-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQDMNDNLBVMJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCN(C1)CC2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-benzyl-3-phenylpyrrolidine-3-carboxylate | |
CAS RN |
124562-89-6 | |
| Record name | methyl 1-benzyl-3-phenylpyrrolidine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

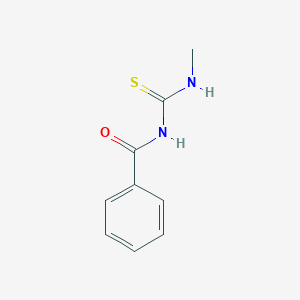
![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B182967.png)
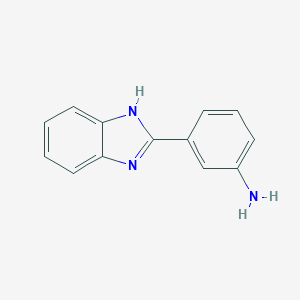
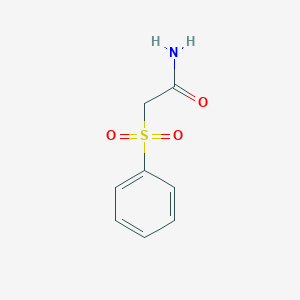
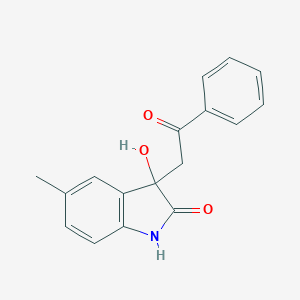
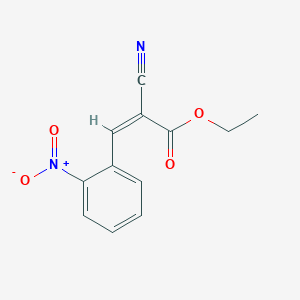
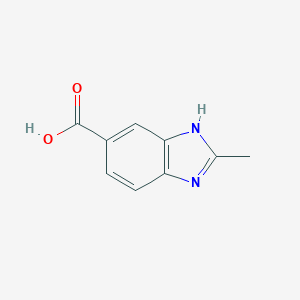
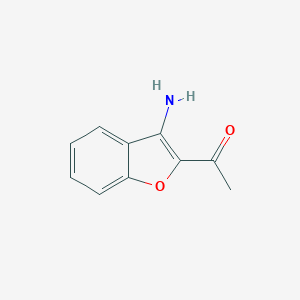
![4-(4-Chloro-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B182985.png)
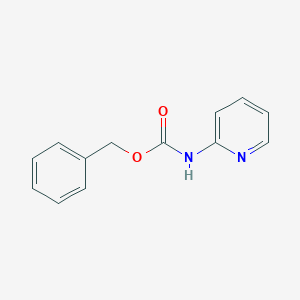
![2,2-Dimethyl-5-pyrrolidin-2-ylidene-[1,3]dioxane-4,6-dione](/img/structure/B182987.png)
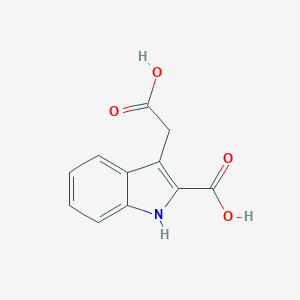
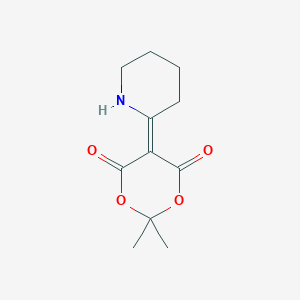
![5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B182991.png)